molecular formula C9H17Cl B13169900 (1-Chloro-2-methylbutan-2-yl)cyclobutane

(1-Chloro-2-methylbutan-2-yl)cyclobutane

Cat. No.: B13169900
M. Wt: 160.68 g/mol
InChI Key: PIYONOPBRPMQCF-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative where a 1-chloro-2-methylbutan-2-yl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclobutane typically involves the chlorination of 2-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclobutane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylbutan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloro-2-methylbutan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions to form alkenes, which can further react with other molecules. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloro-3-methylbutan-2-yl)cyclobutane
  • (1-Chloro-2-methyl-2-butanyl)cyclobutane
  • 1-Chloro-2-methylbutane

Uniqueness

(1-Chloro-2-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a cyclobutane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the chlorine atom and the methyl group can influence the compound’s reactivity in substitution and elimination reactions .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

(1-chloro-2-methylbutan-2-yl)cyclobutane

InChI

InChI=1S/C9H17Cl/c1-3-9(2,7-10)8-5-4-6-8/h8H,3-7H2,1-2H3

InChI Key

PIYONOPBRPMQCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C1CCC1

Origin of Product

United States

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